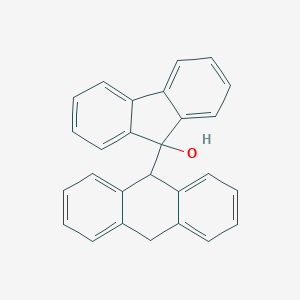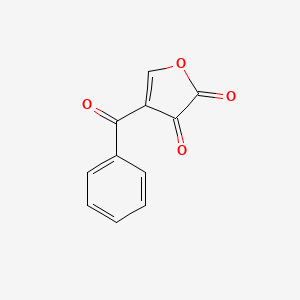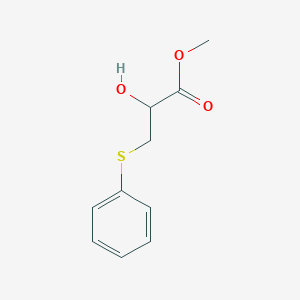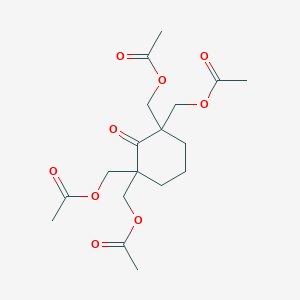
(2-Oxocyclohexane-1,1,3,3-tetrayl)tetrakis(methylene) tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Oxocyclohexane-1,1,3,3-tetrayl)tetrakis(methylene) tetraacetate is a complex organic compound with a unique structure that includes a cyclohexanone core and four acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxocyclohexane-1,1,3,3-tetrayl)tetrakis(methylene) tetraacetate typically involves the reaction of cyclohexanone with formaldehyde and acetic anhydride under acidic conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then acetylated to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(2-Oxocyclohexane-1,1,3,3-tetrayl)tetrakis(methylene) tetraacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
(2-Oxocyclohexane-1,1,3,3-tetrayl)tetrakis(methylene) tetraacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of (2-Oxocyclohexane-1,1,3,3-tetrayl)tetrakis(methylene) tetraacetate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its molecular structure allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler analog with a single ketone group.
Cyclohexane-1,1,3,3-tetrayl tetraacetate: Similar structure but without the oxo group.
Cyclohexane-1,1,3,3-tetrayl tetrakis(methylene) tetraacetate: A closely related compound with slight structural differences
Uniqueness
(2-Oxocyclohexane-1,1,3,3-tetrayl)tetrakis(methylene) tetraacetate is unique due to its combination of a cyclohexanone core with four acetate groups, providing a versatile platform for various chemical reactions and applications. Its structure allows for multiple functionalizations, making it valuable in synthetic chemistry and material science .
Properties
CAS No. |
113435-61-3 |
|---|---|
Molecular Formula |
C18H26O9 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[1,3,3-tris(acetyloxymethyl)-2-oxocyclohexyl]methyl acetate |
InChI |
InChI=1S/C18H26O9/c1-12(19)24-8-17(9-25-13(2)20)6-5-7-18(16(17)23,10-26-14(3)21)11-27-15(4)22/h5-11H2,1-4H3 |
InChI Key |
QVDKNUFYUWVGDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1(CCCC(C1=O)(COC(=O)C)COC(=O)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


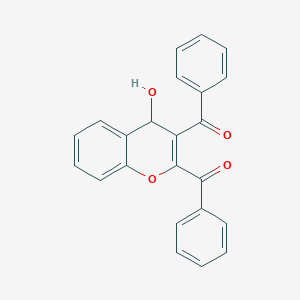


![5,11-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1(12),2(6),3,7,9-pentaene](/img/structure/B14316241.png)
![3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene](/img/structure/B14316243.png)
![5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14316246.png)
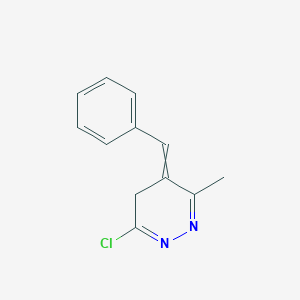
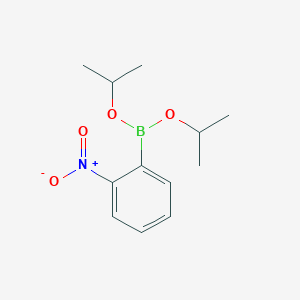
![1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14316252.png)
